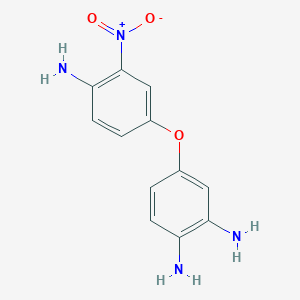
2,5-Bis(4-nitrophenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its two 4-nitrophenyl groups attached to the 2 and 5 positions of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)-1,3-oxazole typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method includes the use of a condensation reaction where 4-nitrobenzaldehyde reacts with an oxazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2,5-Bis(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)-1,3-oxazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
科学的研究の応用
2,5-Bis(4-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by forming reactive oxygen species (ROS) and other reactive intermediates .
類似化合物との比較
Similar Compounds
- 2,5-Bis(4-aminophenyl)-1,3-oxazole
- 2,5-Bis(4-bromophenyl)-1,3-oxazole
- 2,5-Diphenyl-1,3-oxazole
Uniqueness
2,5-Bis(4-nitrophenyl)-1,3-oxazole is unique due to its nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of nitro groups makes it more versatile in undergoing various chemical transformations and exploring different applications .
特性
分子式 |
C15H9N3O5 |
|---|---|
分子量 |
311.25 g/mol |
IUPAC名 |
2,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C15H9N3O5/c19-17(20)12-5-1-10(2-6-12)14-9-16-15(23-14)11-3-7-13(8-4-11)18(21)22/h1-9H |
InChIキー |
NTZWKGGAODIHMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
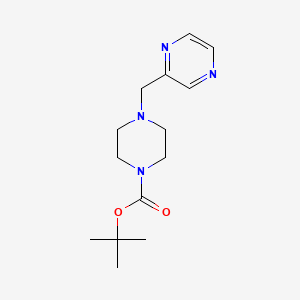

![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
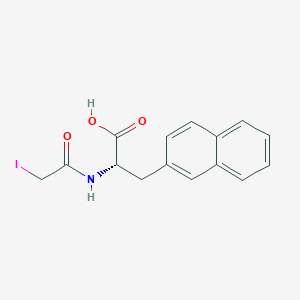
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
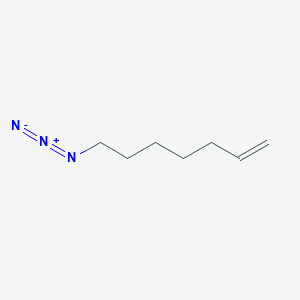
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
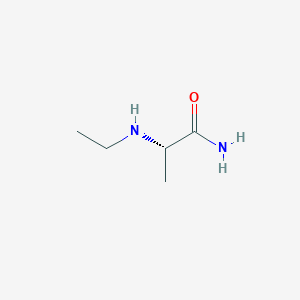
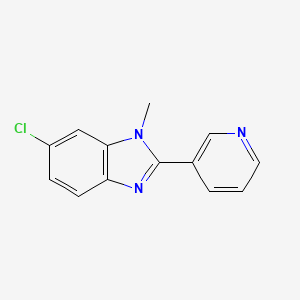
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
